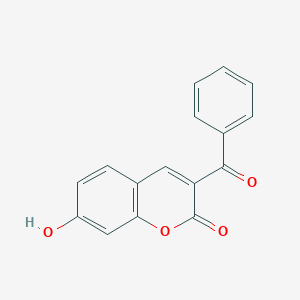

3-苯甲酰基-7-羟基-2H-色烯-2-酮

描述

3-Benzoyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H10O4 . It has a molecular weight of 266.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-benzoyl-7-hydroxy-2H-chromen-2-one is 1S/C16H10O4/c17-12-7-6-11-8-13 (16 (19)20-14 (11)9-12)15 (18)10-4-2-1-3-5-10/h1-9,17H .Physical And Chemical Properties Analysis

The compound has a boiling point of 513.7±50.0 °C at 760 mmHg and a melting point of 241 C . It has a density of 1.4±0.1 g/cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP value is 3.16 .科学研究应用

Chemical Properties

“3-benzoyl-7-hydroxy-2H-chromen-2-one” has a molecular weight of 266.25 . It has a boiling point of 513.7±50.0°C at 760 mmHg and a melting point of 241°C . It is stored under nitrogen at a temperature of 4°C .

Biological and Pharmacological Activities

This compound shows significant biological or pharmacological activities . These include:

Detection of Peroxynitrite and Hypochlorite

Derivatives of coumarin, containing oxidant-sensitive boronate group, were recently developed for fluorescent detection of inflammatory oxidants . The compound “3-benzoyl-7-hydroxy-2H-chromen-2-one” can be used as a fluorescent probe for the detection of peroxynitrite (ONOO−) and hypochlorite .

Inhibitory Activity Enhancement

The replacement and extension of the alkyl side chain by a polar and bulky group could improve the activity of the compound inside the active pocket of the enzyme LOX . This could further enhance the inhibitory activity of the compound .

安全和危害

属性

IUPAC Name |

3-benzoyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQPLMCCTUJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419943 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-7-hydroxy-2H-chromen-2-one | |

CAS RN |

19088-67-6 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-benzoyl-7-hydroxy-2H-chromen-2-one interact with hDPP III and what are the potential downstream effects?

A: Molecular docking studies predict that 3-benzoyl-7-hydroxy-2H-chromen-2-one binds to the inter-domain cleft region of hDPP III []. This binding interaction is further stabilized by the crucial role of the 7-OH group on the coumarin core and key amino acid residues within the enzyme's active site, including Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390. While the precise downstream effects of this inhibition are still under investigation, inhibiting hDPP III activity could have implications for various physiological processes, including pain modulation, blood pressure regulation, and potentially even cancer progression, given the enzyme's implicated roles in these areas. Further research is needed to fully elucidate the therapeutic potential and potential side effects of hDPP III inhibition by this compound.

Q2: What is the relationship between the structure of 3-benzoyl-7-hydroxy-2H-chromen-2-one and its ability to inhibit hDPP III?

A: The study employed Quantitative Structure-Activity Relationship (QSAR) modeling to investigate this relationship []. The model indicated that the presence of larger substituents containing double or triple bonds and aromatic hydroxyl groups on the coumarin scaffold enhanced inhibitory activity against hDPP III. Specifically, the presence of the benzoyl group at position 3 and the hydroxyl group at position 7 of the coumarin core in 3-benzoyl-7-hydroxy-2H-chromen-2-one appear to be critical for its potent inhibitory activity. This information can guide the design of even more potent and selective hDPP III inhibitors based on the coumarin scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)